An In-depth Technical Guide to 5-Bromo-1,7-dichloroisoquinoline: Properties, Structure, and Potential Applications
An In-depth Technical Guide to 5-Bromo-1,7-dichloroisoquinoline: Properties, Structure, and Potential Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of 5-Bromo-1,7-dichloroisoquinoline. As a member of the halogenated isoquinoline family, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions of its behavior and utility. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway, and explore its potential applications based on the well-established bioactivity of the isoquinoline scaffold.
Introduction: The Isoquinoline Scaffold in Modern Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery and functional materials development.[1] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for interacting with biological targets. Many natural products and synthetic compounds containing the isoquinoline moiety exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3]
Halogenation of the isoquinoline ring system further modulates its electronic and steric properties, influencing its reactivity and biological activity. The introduction of bromine and chlorine atoms, as in 5-Bromo-1,7-dichloroisoquinoline, can enhance metabolic stability, improve membrane permeability, and provide handles for further chemical modification through cross-coupling reactions. This guide focuses specifically on the 5-Bromo-1,7-dichloroisoquinoline isomer, providing a detailed, albeit predictive, analysis for researchers interested in harnessing its potential.
Predicted Physicochemical Properties and Structural Analysis
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₄BrCl₂N | |
| Molecular Weight | 276.95 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | General appearance of similar halogenated isoquinolines. |
| Melting Point | 120-140 °C | Inferred from related di- and tri-halogenated isoquinolines. |
| Boiling Point | > 350 °C | Extrapolated from the boiling points of dichloroisoquinolines. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | General solubility of nonpolar, halogenated aromatic compounds. |
| pKa (of the conjugate acid) | ~1-2 | The electron-withdrawing effects of the three halogen atoms are expected to significantly decrease the basicity of the nitrogen atom compared to isoquinoline itself (pKa = 5.4). |
Structural Analysis and Predicted Spectroscopic Data
The structure of 5-Bromo-1,7-dichloroisoquinoline features a bromine atom at the C5 position and chlorine atoms at the C1 and C7 positions of the isoquinoline ring.
Diagram 1: Chemical Structure of 5-Bromo-1,7-dichloroisoquinoline
A 2D representation of the 5-Bromo-1,7-dichloroisoquinoline molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the isoquinoline ring. The electron-withdrawing effects of the halogens will generally shift these protons downfield.
-
H-3: Expected to be a singlet or a narrow doublet around δ 8.0-8.2 ppm.
-
H-4: Expected to be a doublet around δ 7.6-7.8 ppm, coupled to H-3 if visible.
-
H-6: Expected to be a doublet around δ 7.8-8.0 ppm, coupled to H-8.
-
H-8: Expected to be a doublet around δ 8.2-8.4 ppm, coupled to H-6.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
The carbon spectrum will show nine distinct signals. The carbons attached to the halogens will be significantly influenced.
-
C1 & C7: Expected to be downfield due to the attached chlorine atoms.
-
C5: Expected to be influenced by the attached bromine atom.
-
The remaining six carbon signals will appear in the typical aromatic region for isoquinolines, with their exact shifts influenced by the positions of the halogen substituents.
Predicted Mass Spectrum (EI):
The mass spectrum will be characterized by a prominent molecular ion peak cluster. Due to the presence of one bromine and two chlorine atoms, a distinctive isotopic pattern is expected.[5][6]
-
Molecular Ion (M⁺): The most abundant isotopes are ³⁵Cl and ⁷⁹Br. The nominal molecular weight is 275 g/mol .
-
Isotopic Pattern: The presence of two chlorine atoms will lead to M+2 and M+4 peaks, and the bromine atom will contribute to an M+2 peak. This will result in a complex isotopic cluster for the molecular ion, which is a powerful diagnostic tool for confirming the elemental composition.
Proposed Synthetic Pathway
While a specific synthesis for 5-Bromo-1,7-dichloroisoquinoline has not been reported, a plausible route can be designed based on established isoquinoline syntheses. A logical approach would involve the synthesis of 1,7-dichloroisoquinoline followed by regioselective bromination.
Synthesis of 1,7-Dichloroisoquinoline
A reported synthesis of 1,7-dichloroisoquinoline can be adapted for this purpose.[7] This typically involves the cyclization of a substituted phenethylamine derivative, followed by chlorination.
Regioselective Bromination
Electrophilic substitution on the isoquinoline ring generally occurs on the benzene ring at the C5 and C8 positions.[8][9] Given that the C7 position is already occupied by a chlorine atom, bromination of 1,7-dichloroisoquinoline is expected to favor the C5 position.
Diagram 2: Proposed Synthetic Workflow for 5-Bromo-1,7-dichloroisoquinoline
A proposed multi-step synthesis of 5-Bromo-1,7-dichloroisoquinoline.
Representative Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of 1,7-Dichloroisoquinoline (Illustrative)
A suitable starting material, such as a substituted β-phenylethylamine, would undergo acylation followed by cyclodehydration using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline intermediate. Subsequent dehydrogenation and chlorination would yield 1,7-dichloroisoquinoline.[10][11]
Step 2: Bromination of 1,7-Dichloroisoquinoline
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To a stirred solution of 1,7-dichloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Bromo-1,7-dichloroisoquinoline.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 5-Bromo-1,7-dichloroisoquinoline makes it an attractive scaffold for various applications.
-
Medicinal Chemistry: The isoquinoline core is present in numerous bioactive molecules.[3][12] The halogen atoms on 5-Bromo-1,7-dichloroisoquinoline can serve as handles for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs. The presence of multiple halogens can also enhance the binding affinity and metabolic stability of potential drug candidates.
-
Materials Science: Halogenated aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The specific electronic properties imparted by the bromo and chloro substituents could make 5-Bromo-1,7-dichloroisoquinoline a useful intermediate in the development of novel functional materials.
Safety and Handling
Based on the safety data for structurally similar compounds like 5-Bromo-1,3-dichloroisoquinoline, 5-Bromo-1,7-dichloroisoquinoline should be handled with care.[4]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.
Conclusion
5-Bromo-1,7-dichloroisoquinoline represents a promising yet underexplored chemical entity. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its study by offering well-reasoned predictions of its properties, a plausible synthetic route, and an overview of its potential applications. The strategic placement of three halogen atoms on the isoquinoline scaffold makes it a highly valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further experimental investigation into this compound is warranted to fully unlock its synthetic and functional potential.
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